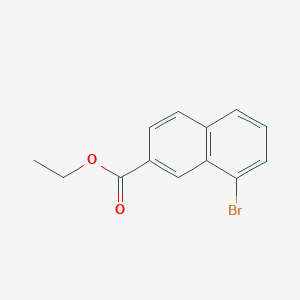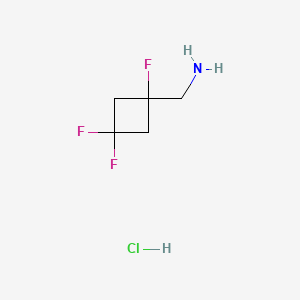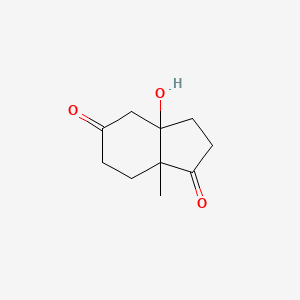
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde is an organic compound with the molecular formula C11H8N2O2. It features a benzaldehyde moiety substituted with a hydroxyl group and a pyrimidinyl group. This compound is of interest due to its unique structure, which combines aromatic aldehyde and pyrimidine functionalities, making it valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Reimer-Tiemann reaction, which is used to introduce the formyl group into aromatic compounds. In this reaction, 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 2-Hydroxy-5-(5-pyrimidinyl)benzoic acid.
Reduction: 2-Hydroxy-5-(5-pyrimidinyl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidinyl group can interact with nucleic acids, affecting DNA and RNA synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-(2-pyrimidinyl)benzaldehyde: Similar structure but with the pyrimidinyl group in a different position.
2-Hydroxy-5-methoxybenzaldehyde: Lacks the pyrimidinyl group, making it less versatile in biological applications.
Uniqueness
2-Hydroxy-5-(5-pyrimidinyl)benzaldehyde is unique due to the presence of both the hydroxyl and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-hydroxy-5-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-6-9-3-8(1-2-11(9)15)10-4-12-7-13-5-10/h1-7,15H |
InChI-Schlüssel |
HPQAHGRGPPOWML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)

![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)




![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)

